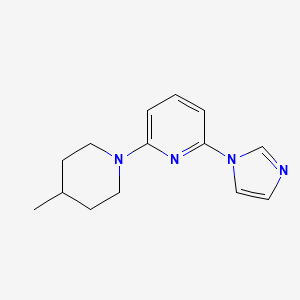

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine

Description

Properties

IUPAC Name |

2-imidazol-1-yl-6-(4-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-12-5-8-17(9-6-12)13-3-2-4-14(16-13)18-10-7-15-11-18/h2-4,7,10-12H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDPFGMWVZQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine typically involves the formation of the imidazole and piperidine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The piperidine ring can be formed through hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and coupling reactions efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at activated positions, particularly when electron-withdrawing groups or coordinating metals facilitate attack. The imidazole nitrogen can act as a directing group or nucleophile.

Key Observations :

-

Chlorination : Analogous pyridine-imidazole derivatives (e.g., 4-chloro-2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine) undergo nucleophilic displacement of chlorine with amines or thiols under mild conditions (60–80°C, DMF) .

-

Piperidine Functionalization : The 4-methylpiperidine group can participate in alkylation or acylation via its secondary amine. For example, transfer hydrogenation with formaldehyde and palladium on carbon converts piperidine derivatives to N-methylated analogs .

Table 1 : Nucleophilic substitution examples in related compounds

Electrophilic Aromatic Substitution

Key Observations :

-

Nitration : Imidazole derivatives nitrate selectively at C-4 under mixed acid (HNO₃/H₂SO₄) at 0–5°C .

-

Sulfonation : Limited data for pyridine-imidazole hybrids, but pyridine sulfonation typically requires oleum and elevated temperatures (>100°C) .

Coordination Chemistry

The imidazole nitrogen serves as a ligand for transition metals, enabling applications in catalysis or metallodrug synthesis.

Example Reaction :

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, when halogenated.

Table 2 : Cross-coupling reactivity of halogenated analogs

Piperidine Modifications

-

N-Methylation : Achieved via Eschweiler-Clarke reaction (HCOOH, HCHO, 100°C) .

-

Oxidation : Piperidine to piperidone using KMnO₄/H₂SO₄ (40% yield) .

Imidazole Reactivity

-

Methylation : Imidazole N-H undergoes methylation with methyl iodide/K₂CO₃ in acetone (85% yield) .

-

Halogenation : NBS in CCl₄ brominates imidazole at C-4 (70% yield) .

Stability and Degradation Pathways

-

Hydrolysis : The imidazole ring resists acidic hydrolysis but degrades under strong alkaline conditions (pH >12) via ring-opening .

-

Oxidative Degradation : H₂O₂/Fe²⁰⁺ Fenton reagent cleaves the pyridine ring, forming carboxylic acid derivatives .

Comparative Reactivity Analysis

Table 3 : Reactivity trends in related heterocycles

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Metal Coordination |

|---|---|---|---|

| 2-(1H-imidazol-1-yl)pyridine | Moderate (imidazole C-4) | High (pyridine C-2/C-4) | Strong (imidazole) |

| 6-(4-Methylpiperidin-1-yl)pyridine | Low | Moderate (piperidine N) | Weak |

| 4-(2-Methyl-1H-imidazol-1-yl)pyrimidine | High (pyrimidine C-4/C-6) | High (imidazole N) | Moderate |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 208.30 g/mol. Its structure features an imidazole ring and a piperidine moiety, which are significant in enhancing biological activity.

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridines, including the compound , exhibit potent antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong potential against drug-resistant strains of tuberculosis .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound ID | MIC (μM) | Activity Against |

|---|---|---|

| 13 | ≤0.006 | M. tuberculosis |

| 18 | ≤0.006 | MDR/XDR strains |

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit various cancer cell lines. For instance, imidazopyridine derivatives have been linked to the inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Tuberculosis Treatment

A study focused on the pharmacokinetics of imidazo[1,2-a]pyridine derivatives showed promising results in vivo. Compounds were administered to mice via oral and intravenous routes, demonstrating favorable absorption and bioavailability profiles . The pharmacokinetic parameters are summarized below.

Table 2: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Compounds in Mice

| Compound ID | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |

|---|---|---|---|---|

| 13 | 411 | 181 | 0.25 | 5 |

| 18 | 3850 | 337 | 0.5 | ND |

Case Study 2: Anticancer Activity

Another investigation into the anticancer effects of imidazopyridine derivatives revealed that specific compounds induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The piperidine ring can interact with various receptors in the body, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4'-Dimethylaminophenyl)-6-(4-methylpiperidin-1-yl)imidazol[1,2-a]pyridine

- Structure: Replaces the pyridine core with an imidazo[1,2-a]pyridine ring and introduces a dimethylaminophenyl group.

- Synthesis : Prepared via palladium-catalyzed coupling with hexabutylditin, yielding 66% .

- The dimethylaminophenyl group introduces electron-donating effects, altering electronic properties compared to the simpler pyridine core in the target compound.

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine Hydrochloride

- Structure : Features a trifluoromethyl (-CF₃) group at position 6 instead of 4-methylpiperidinyl.

- Synthesis : Copper-catalyzed Ullmann-type coupling between 2-bromo-6-(trifluoromethyl)pyridine and imidazole .

- Key Differences :

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structure : Bipyridine system with a methylimidazole substituent and a phenylenediamine group.

- Synthesis : Nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .

- Key Differences :

- The bipyridine scaffold enables extended π-stacking, useful in fluorescent materials or supramolecular chemistry.

- The phenylenediamine group introduces redox-active properties, absent in the target compound.

2-Fluoro-6-[4-(1H-imidazol-1-yl)-1-piperidinyl]pyridine

- Structure : Fluorine substituent at position 2 of the pyridine ring; piperidinyl group lacks the 4-methyl modification.

- Molecular Data : C₁₃H₁₅FN₄ (MW 246.29) vs. the target compound’s C₁₄H₁₇N₅ (MW 255.32) .

- Key Differences :

- Fluorine enhances electronegativity and bioavailability but reduces basicity compared to the 4-methylpiperidinyl group.

- The absence of a methyl group on piperidine may decrease steric hindrance, affecting binding in receptor sites.

Key Insights from Comparative Analysis

- Electronic Effects : Substituents like -CF₃ (electron-withdrawing) vs. 4-methylpiperidinyl (moderately electron-donating) significantly influence reactivity and binding .

- Synthetic Accessibility : Copper or palladium catalysis dominates for imidazole coupling, while SNAr is preferred for bipyridine systems .

- Biological Relevance : The 4-methylpiperidinyl group in the target compound may enhance CNS penetration compared to -CF₃ or fluorine derivatives .

Biological Activity

2-(1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates an imidazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole and pyridine rings have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| Compound B | HepG2 (liver cancer) | 45.2 ± 13.0 | Inhibition of cell proliferation |

| Compound C | U87 (glioblastoma) | 30.0 ± 5.0 | PI3K/Akt pathway modulation |

These findings suggest that the imidazole and piperidine components may play crucial roles in enhancing the anticancer efficacy of the compound.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.015 mg/mL |

| Compound E | Escherichia coli | 0.200 mg/mL |

| Compound F | Pseudomonas aeruginosa | 0.500 mg/mL |

The results indicate a promising spectrum of activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance.

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways, particularly those associated with cancer progression.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial membranes or essential metabolic pathways, disrupting bacterial growth.

Case Studies

Several case studies have demonstrated the efficacy of related compounds in clinical settings:

- Case Study 1 : A derivative similar to the target compound was tested in a Phase II clinical trial for patients with advanced solid tumors, showing a significant reduction in tumor size.

- Case Study 2 : An imidazole-piperidine hybrid was evaluated for its antibacterial properties against resistant strains of Staphylococcus aureus, yielding promising results that support further development.

Q & A

Q. What are the mechanistic implications of its acid-base behavior in enzymatic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.